molecular formula C23H23NO2 B10953789 N-cyclopentyl-4-[(naphthalen-2-yloxy)methyl]benzamide

N-cyclopentyl-4-[(naphthalen-2-yloxy)methyl]benzamide

Cat. No.: B10953789
M. Wt: 345.4 g/mol
InChI Key: QLHWDBBNLITJAG-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a cyclopentyl group attached to a benzamide moiety, with a naphthyloxy methyl group as a substituent. Its complex structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-naphthyloxy methyl chloride: This intermediate is synthesized by reacting 2-naphthol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide.

    Formation of N-cyclopentyl benzamide: Cyclopentylamine is reacted with benzoyl chloride to form N-cyclopentyl benzamide.

    Coupling Reaction: The final step involves the coupling of N-cyclopentyl benzamide with 2-naphthyloxy methyl chloride in the presence of a base like potassium carbonate to yield N-CYCLOPENTYL-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the naphthyloxy methyl group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-CYCLOPENTYL-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide: Similar structure but with a different position of the naphthyloxy methyl group.

    4-(2-nitrophenoxy)benzamide: Contains a nitrophenoxy group instead of a naphthyloxy group.

Uniqueness

N-CYCLOPENTYL-4-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

N-cyclopentyl-4-(naphthalen-2-yloxymethyl)benzamide

InChI

InChI=1S/C23H23NO2/c25-23(24-21-7-3-4-8-21)19-11-9-17(10-12-19)16-26-22-14-13-18-5-1-2-6-20(18)15-22/h1-2,5-6,9-15,21H,3-4,7-8,16H2,(H,24,25)

InChI Key

QLHWDBBNLITJAG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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